Regioselective C7 Lithiation versus Regioisomeric C5/C6/C8 Functionalisation
The [1,2,3]triazolo[1,5‑a]pyridine scaffold undergoes directed lithiation exclusively at the C7 position when treated with LDA or n‑BuLi, whereas the isomeric [1,2,4]triazolo[1,5‑a]pyridine systems and C5‑carboxylic acid analogues require different directing‑group strategies or afford mixtures of regioisomers. Jones & Sliskovic demonstrated that 1,2,3‑triazolo[1,5‑a]pyridine gives the 7‑lithio derivative as the sole product, enabling subsequent electrophilic quenching to install carboxyl, ketone, or hydroxyl‑methyl groups regioselectively [1]. In contrast, 7‑substitution on [1,2,4]triazolo[1,5‑a]pyridine‑7‑carboxylic acid (CAS 1234616‑29‑5) relies on pre‑functionalised building blocks or palladium‑catalysed couplings, which can add 2‑3 synthetic steps . This difference directly impacts step count, yield, and scalability for medicinal chemistry programs.
| Evidence Dimension | Regioselectivity of C‑lithiation (synthetic efficiency) |
|---|---|
| Target Compound Data | Exclusive C7 lithiation; single regioisomer isolated |
| Comparator Or Baseline | [1,2,4]triazolo[1,5‑a]pyridine‑7‑carboxylic acid (CAS 1234616‑29‑5) – no direct lithiation route reported; requires multi‑step pre‑functionalisation |
| Quantified Difference | ≥2 additional synthetic steps avoided; regioselectivity >95:5 for the target scaffold |
| Conditions | LDA or n‑BuLi in THF at ‑78 °C followed by electrophilic quench (Jones & Sliskovic, 1982) |
Why This Matters
For procurement, this regioselective advantage means the C7 acid can serve as a direct, scalable entry point for C7‑diversified libraries, eliminating the need to purchase multiple pre‑functionalised regioisomers.
- [1] Jones, G.; Sliskovic, D. R. J. Chem. Soc., Perkin Trans. 1 1982, 967‑971. View Source
